Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester is a complex organic compound with a unique structure that combines benzoic acid derivatives and purine analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester typically involves the methoxylation of gallic acid using dimethyl sulfate. The reaction is carried out under controlled conditions, with the addition of sodium hydroxide solution to maintain the pH at around 8-9. The product is then neutralized, filtered, and washed to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, inks, and photographic developers.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog with similar methoxy groups on the aromatic ring.
Gallic acid trimethyl ether: Another related compound with similar structural features.
Trimethylgallic acid: Shares the trimethoxybenzoic acid core structure.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, ((2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)imino)di-2,1-ethanediyl ester is unique due to its combination of benzoic acid and purine analogs, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
135101-49-4 |
---|---|
Molecular Formula |
C32H39N5O12 |
Molecular Weight |
685.7 g/mol |
IUPAC Name |
2-[2-(3,4,5-trimethoxybenzoyl)oxyethyl-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)amino]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H39N5O12/c1-34-24-27(35(2)32(41)36(3)28(24)38)33-31(34)37(10-12-48-29(39)18-14-20(42-4)25(46-8)21(15-18)43-5)11-13-49-30(40)19-16-22(44-6)26(47-9)23(17-19)45-7/h14-17H,10-13H2,1-9H3 |
InChI Key |
FNFKQVXZYYBDCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N(CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.